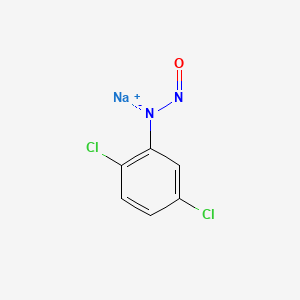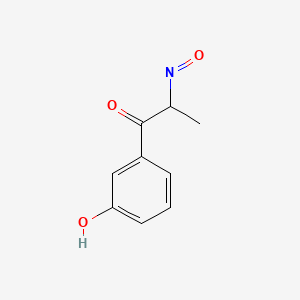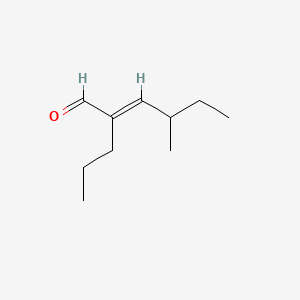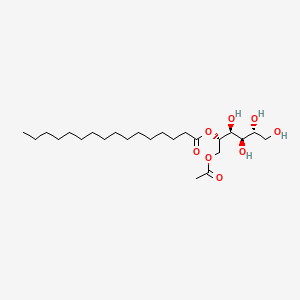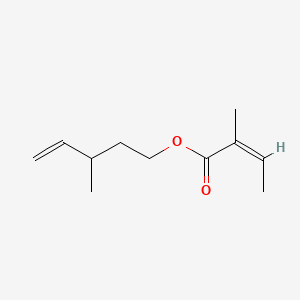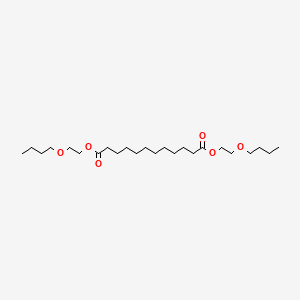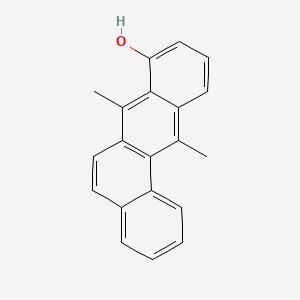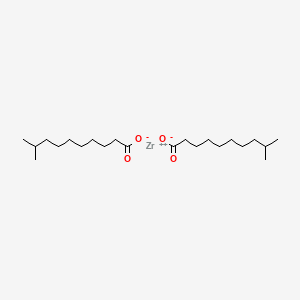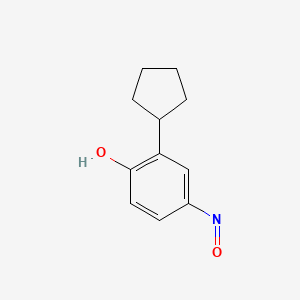
2-Cyclopentyl-4-nitrosophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-4-nitrosophenol is an organic compound with the molecular formula C11H13NO2 It is a nitrosophenol derivative, characterized by the presence of a nitroso group (-NO) and a cyclopentyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-4-nitrosophenol typically involves the nitrosation of phenols. One common method is the copper-mediated nitrosation, where phenols are treated with sodium nitrite in the presence of copper(II) salts. This method allows for the selective introduction of the nitroso group at the ortho or para positions of the phenol ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitrosation reactions using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-4-nitrosophenol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The phenol ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-Cyclopentyl-4-nitrophenol.
Reduction: Formation of 2-Cyclopentyl-4-aminophenol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
2-Cyclopentyl-4-nitrosophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of dyes and pigments due to its colorimetric properties.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-4-nitrosophenol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound can undergo redox reactions, generating reactive oxygen species that can modulate cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Nitrosophenol: Similar structure but lacks the cyclopentyl group.
4-Nitrosophenol: Similar structure but lacks the cyclopentyl group.
2-Cyclopentylphenol: Lacks the nitroso group.
Uniqueness
2-Cyclopentyl-4-nitrosophenol is unique due to the presence of both the cyclopentyl and nitroso groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
93803-43-1 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-cyclopentyl-4-nitrosophenol |
InChI |
InChI=1S/C11H13NO2/c13-11-6-5-9(12-14)7-10(11)8-3-1-2-4-8/h5-8,13H,1-4H2 |
InChI Key |
CBCWWMWAAXQAPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=C(C=CC(=C2)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


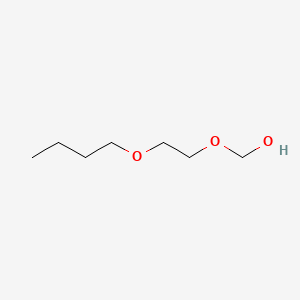
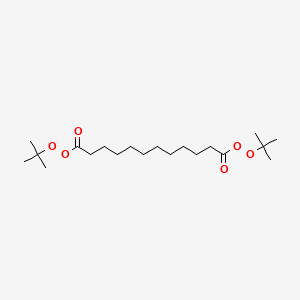

![disodium;[(1R,3S,6S,7S,12S,15R,16S,22R)-22-(2-ethyl-3-methylbutyl)-1,3,7-trimethyl-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] sulfate](/img/structure/B12643642.png)
